2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Catalog No.
S6831991
CAS No.
929505-01-1
M.F
C25H21NO5
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzo...

CAS Number

929505-01-1

Product Name

2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

IUPAC Name

2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C25H21NO5/c1-15-20-14-17(26-25(28)19-6-4-5-7-21(19)30-3)10-13-22(20)31-24(15)23(27)16-8-11-18(29-2)12-9-16/h4-14H,1-3H3,(H,26,28)

InChI Key

KUGRIUDPWAUPDJ-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)OC

2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure features multiple methoxy groups and a benzofuran moiety, making it of significant interest in various scientific research fields due to its potential biological activities and applications. The compound's molecular formula is C25H23N O5, and it has a molecular weight of approximately 415.46 g/mol. The presence of methoxy groups contributes to its solubility and reactivity, while the benzofuran core is known for its diverse biological properties.

There is currently no scientific research available on the mechanism of action of this specific compound.

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  • Chemical Structure Analysis

    Based on the structure of the molecule, it contains several functional groups that might be of interest for researchers. These include:

    • Benzofuran: This scaffold is present in many natural products and has been explored for its potential anti-cancer properties [].
    • Methoxy groups: These groups can influence the molecule's solubility and interaction with biological targets.
    • Benzoyl group: This group can participate in various chemical reactions and can be helpful in designing molecules with specific properties.
  • Future Research Directions

    Based on the chemical structure, 2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide could be a candidate for research in various areas such as:

    • Medicinal chemistry: Studying its potential biological activity for applications like anti-cancer or anti-microbial properties.
    • Organic chemistry: Investigating its synthesis, reactivity, and potential applications in material science.
, including:

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the introduction of various chemical functionalities.

These reactions indicate the compound's versatility in organic synthesis and potential modifications for enhancing biological activity.

2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide exhibits various biological activities, which may include:

  • Anticancer Properties: Due to its structural features, it may interact with specific cellular targets involved in cancer progression, potentially inhibiting tumor growth.
  • Antioxidant Activity: The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to protective effects against oxidative stress.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation.

Further studies are needed to elucidate the precise mechanisms underlying these biological effects.

The synthesis of 2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multi-step organic reactions:

  • Formation of the Benzofuran Core: This step involves cyclization from suitable precursors to form the benzofuran ring, often utilizing palladium-catalyzed coupling reactions.
  • Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
  • Benzoylation: The benzoyl group is introduced through Friedel-Crafts acylation using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Final Amide Formation: The final step involves coupling the benzofuran derivative with an appropriate amine to yield the desired benzamide.

These synthetic strategies highlight the compound's complexity and the need for careful reaction conditions to achieve high yields.

2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in oncology and anti-inflammatory therapies.
  • Material Science: The compound's unique structure may offer properties suitable for developing novel materials with specific optical or electronic characteristics.
  • Biochemical Research: It can serve as a tool compound for studying biological pathways and interactions within cellular systems.

Interaction studies involving 2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide focus on its binding affinity to various molecular targets:

  • Enzyme Inhibition: Investigating how the compound inhibits specific enzymes involved in metabolic pathways could reveal its therapeutic potential.
  • Receptor Binding: Studies may assess its ability to bind to cellular receptors, which could elucidate mechanisms of action related to its biological effects.
  • Gene Expression Modulation: Research into how this compound influences gene expression related to inflammation or cancer progression could provide insights into its utility as a therapeutic agent.

Several compounds share structural similarities with 2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamideContains two methoxy groups and a different benzoyl substituentPotentially different biological activity due to structural variations
N-[3-Methyl-2-(4-Methylbenzoyl)-1-benzofuran-5-yl]benzamideLacks the additional methoxy groupDifferent pharmacological profile
4-Methoxybenzamide DerivativesSimilar benzamide structure but lacks complex substitutionsSimpler structure may exhibit different properties

Uniqueness

The uniqueness of 2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide lies in its combination of methoxy groups, a benzofuran core, and a benzoyl moiety. This distinct arrangement confers unique chemical and biological properties, allowing it to interact with various molecular targets and exhibit a broad range of activities compared to simpler derivatives.

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

415.14197277 g/mol

Monoisotopic Mass

415.14197277 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

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